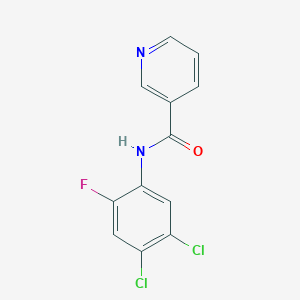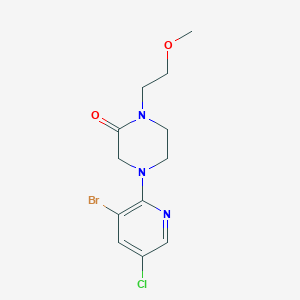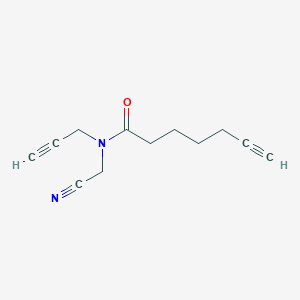![molecular formula C12H11ClN2O3 B6625474 Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate, also known as ML277, is a selective and potent activator of the KATP (ATP-sensitive potassium) channel. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including diabetes, epilepsy, and cardiac arrhythmias.
作用機序
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate acts as an activator of the KATP channel, which is a protein complex that regulates the flow of potassium ions across cell membranes. Activation of this channel leads to the hyperpolarization of the cell membrane, which ultimately results in the inhibition of cellular activity. Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate specifically activates the KATP channel in pancreatic beta cells, leading to an increase in insulin secretion.
Biochemical and Physiological Effects
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been shown to have significant effects on glucose metabolism, with studies demonstrating an increase in insulin secretion and glucose uptake in pancreatic beta cells. Additionally, Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been shown to have anti-convulsant effects in animal models of epilepsy.
実験室実験の利点と制限
One of the major advantages of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate is its selectivity for the KATP channel, which minimizes off-target effects. Additionally, Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been shown to be highly potent, with studies demonstrating its effectiveness at low concentrations. However, one limitation of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate is its relatively short half-life, which may limit its usefulness in certain applications.
将来の方向性
There are several potential future directions for research on Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate. One area of interest is in the development of more potent and selective KATP channel activators. Additionally, there is ongoing research into the potential use of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate in the treatment of other diseases, such as cardiac arrhythmias and neurodegenerative disorders. Finally, there is interest in further elucidating the mechanism of action of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate and its effects on cellular signaling pathways.
合成法
The synthesis of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate involves a multi-step process that includes the reaction of 5-chloropyridin-2-amine with furan-2-carboxylic acid, followed by the introduction of a methyl ester group using dimethyl sulfate. The final step involves the reduction of the nitro group to an amine using palladium on charcoal and hydrogen gas.
科学的研究の応用
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of diabetes, where Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been shown to stimulate insulin secretion from pancreatic beta cells. Additionally, Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been investigated for its potential use in the treatment of epilepsy, where it has been shown to reduce seizure activity in animal models.
特性
IUPAC Name |
methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-12(16)11-8(4-5-18-11)6-14-10-3-2-9(13)7-15-10/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXWJKLLQBWRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CNC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625396.png)

![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6625422.png)
![N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6625428.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)

![[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol](/img/structure/B6625481.png)

![[4-(3-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6625502.png)
![[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol](/img/structure/B6625508.png)
![[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol](/img/structure/B6625515.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6625519.png)